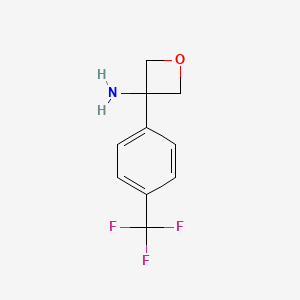

3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine

Descripción

Propiedades

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-15-6-9/h1-4H,5-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJURAPZLDCMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution and Coupling Approaches

A common method involves coupling oxetan-3-amine to a 4-bromo-3-(trifluoromethyl)phenyl precursor. This can be achieved via:

- Buchwald-Hartwig amination: Palladium-catalyzed C–N bond formation between the aryl bromide and oxetan-3-amine.

- Nucleophilic substitution: Direct displacement of suitable leaving groups on the aromatic ring by oxetan-3-amine under basic conditions.

| Step | Reagents / Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOt-Bu | Toluene | 80–110 °C | 12–24 h | ~68% | Preserves oxetane ring integrity |

| Nucleophilic Substitution | Oxetan-3-amine, NaH or other base | DMF or THF | Room temp to 60 °C | 6–18 h | Variable | Requires careful control to avoid ring-opening |

This method leverages the electron-withdrawing trifluoromethyl group to enhance electrophilicity of the aromatic ring, facilitating substitution, while the oxetane ring remains stable under these catalytic conditions.

Multi-Step Synthesis via Protected Intermediates

An alternative approach involves stepwise construction of the oxetane amine:

- Step 1: Synthesis of a sulfonyl-protected oxetane derivative.

- Step 2: Desulfonylation to reveal the amine functionality.

- Step 3: Removal of protecting groups to yield the free amine.

A method analogous to the preparation of 3-(difluoromethyl)oxetan-3-amine hydrochloride involves:

| Step | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Formation of sulfonamide intermediate | LiHMDS, THF, low temp (-40 °C) | 3 h reaction, quenching with water | Intermediate compound with sulfonyl protection, ~72% yield |

| 2 | Desulfonylation | NaOAc/HOAc, Mg chips, DMF | Room temp, 2–24 h | Free amine intermediate |

| 3 | Deprotection | HCl in MeOH or dioxane, 0 to -5 °C | 2 h | Final amine hydrochloride salt |

This method offers mild reaction conditions, ease of purification, and high yields, suitable for scale-up.

Reaction Mechanisms and Considerations

- Palladium-catalyzed amination proceeds via oxidative addition of aryl bromide to Pd(0), coordination and deprotonation of oxetan-3-amine, followed by reductive elimination to form the C–N bond.

- Nucleophilic substitution benefits from the electron-withdrawing trifluoromethyl group activating the aromatic ring towards nucleophilic attack.

- Protection/deprotection steps prevent side reactions and ring-opening of the oxetane during harsh conditions.

- Oxetane ring stability is maintained by avoiding strong acids or nucleophiles that could induce ring opening.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 4-Bromo-3-(trifluoromethyl)phenyl bromide + oxetan-3-amine | Pd₂(dba)₃, Xantphos, NaOt-Bu | Toluene, 80–110 °C, 12–24 h | ~68% | High selectivity, preserves oxetane | Requires expensive catalysts |

| Nucleophilic Substitution | 4-Bromo-3-(trifluoromethyl)benzene + oxetan-3-amine | NaH or base | DMF, RT to 60 °C, 6–18 h | Variable | Simpler reagents | Possible ring-opening risk |

| Sulfonyl Protection Route | Sulfonylated oxetane intermediates | LiHMDS, Mg chips, HCl | Low temp, RT, 2–24 h | ~70%+ | Mild conditions, scalable | Multi-step, longer synthesis |

Research Findings and Optimization

- Yield optimization focuses on molar ratios (e.g., 1:1 to 1:1.5 for key reagents), reaction temperature control (often low temperatures to protect oxetane), and reaction time.

- Purification typically involves silica gel chromatography or recrystallization, with care to avoid decomposition.

- Scalability is demonstrated in sulfonyl protection methods, which are amenable to process amplification.

- Ring-opening side reactions are minimized by avoiding strong acids or nucleophiles during amination steps.

Summary and Outlook

The preparation of this compound is achievable through several synthetic routes, primarily involving palladium-catalyzed amination or nucleophilic substitution strategies. Multi-step protection/deprotection methods provide an alternative with mild conditions and good yields. The trifluoromethyl substituent enhances aromatic electrophilicity, facilitating substitution, while the oxetane ring requires careful handling to maintain structural integrity.

Future research may focus on:

- Developing more cost-effective catalysts.

- Continuous flow synthesis for better reaction control.

- Expanding substrate scope for derivative synthesis.

- Exploring greener solvents and conditions.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.

Substitution: The trifluoromethyl group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxetane derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine is under investigation for its potential therapeutic applications. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its interaction with biological targets. Research indicates that compounds containing oxetane rings often exhibit interesting biological activities, including antimicrobial and anticancer properties.

Biological Activities

Anticancer Properties : Preliminary studies have suggested that derivatives with oxetane rings can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which are crucial in cancer therapy. The introduction of an oxetane ring has been linked to improved potency and metabolic stability of these inhibitors .

Metabolic Stability : The trifluoromethyl group contributes to the compound's metabolic stability, making it suitable for pharmacological studies aimed at developing drugs with prolonged action in vivo.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the formation of the oxetane ring followed by the introduction of the trifluoromethylphenyl group. Methods include:

- Alkylation of Oxetan-3-one : This method uses appropriate reagents to form the desired oxetane derivative.

- Horner–Wadsworth–Emmons Reaction : This reaction can be employed to synthesize oxetane compounds efficiently.

Common Reactions

The compound can undergo various chemical reactions:

- Oxidation : Forms corresponding oxetane derivatives.

- Reduction : Alters functional groups attached to the oxetane ring.

- Substitution : The trifluoromethyl group can be replaced under suitable conditions .

Industrial Applications

In addition to its medicinal potential, this compound is used in producing specialty chemicals and materials with unique properties. Its structural characteristics make it a versatile building block in organic synthesis.

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of similar compounds:

Case Study 1: Kinase Inhibition

Research has shown that compounds with similar structures can effectively inhibit kinases, enhancing their metabolic stability and potency as therapeutic agents .

Case Study 2: Anticancer Activity

Studies indicate that oxetane-containing compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents.

Case Study 3: Metabolic Stability

The trifluoromethyl substitution has been linked to improved metabolic stability in pharmacokinetic studies, indicating favorable pharmacological profiles for drug development.

Mecanismo De Acción

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Substituent Comparison

*Similarity scores (0–1) based on structural overlap with the reference compound .

Key Findings:

Physicochemical Properties

Table 2: Property Comparison of Hydrochloride Salts

Actividad Biológica

3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine is a compound characterized by its unique oxetane ring structure and a trifluoromethyl-substituted phenyl group. This combination contributes to its intriguing biological activity, making it a candidate for various therapeutic applications. The compound's molecular formula is with a molecular weight of approximately 217.19 g/mol .

Chemical Structure and Properties

The oxetane ring, a four-membered cyclic ether, is known for its reactivity and ability to participate in various chemical transformations. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors for drug design and development.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3NO |

| Molecular Weight | 217.19 g/mol |

| Functional Groups | Oxetane, Amine, Trifluoromethyl |

| Potential Applications | Kinase inhibitors, Anticancer agents |

Biological Activity

Research indicates that compounds with oxetane rings often exhibit significant biological activities, including antimicrobial and anticancer properties. Specifically, this compound has shown potential interactions with various biological targets such as enzymes and receptors, which may modulate their activity. The trifluoromethyl group is particularly noteworthy as it can enhance binding affinity towards proteins and enzymes, potentially leading to increased efficacy in therapeutic applications.

The unique structure of this compound allows it to interact with biological molecules in ways that are distinct from non-cyclic counterparts. This interaction can lead to modulation of enzyme activity or receptor binding, which is crucial for understanding its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and provided insights into the potential applications of this compound:

- Kinase Inhibition : Research has indicated that compounds with similar structures may act as kinase inhibitors. For instance, the introduction of an oxetane ring has been shown to improve the potency of certain kinase inhibitors by enhancing their metabolic stability .

- Anticancer Activity : Preliminary studies suggest that derivatives with oxetane rings can exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells .

- Metabolic Stability : The trifluoromethyl group contributes to the compound's metabolic stability, making it a suitable candidate for further pharmacological studies aimed at developing drugs with prolonged action in vivo.

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

- Pharmacological Studies : Detailed pharmacokinetic and pharmacodynamic studies are needed to evaluate the compound's efficacy against specific biological targets.

- Structure-Activity Relationship (SAR) : Investigating SAR will help optimize the compound for improved potency and selectivity in therapeutic applications.

- Synthetic Modifications : Exploring synthetic pathways to create analogs may yield compounds with enhanced biological activities or reduced side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-(trifluoromethyl)phenyl)oxetan-3-amine, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via reductive amination of 3-(4-(trifluoromethyl)phenyl)oxetan-3-one using ammonia and a reducing agent (e.g., sodium cyanoborohydride). Key intermediates, such as the oxetane precursor, should be characterized via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity . For structural ambiguity, single-crystal X-ray diffraction using SHELX software ensures precise stereochemical assignment .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

- Methodology : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%). Stability studies under varying temperatures (4°C, 25°C) and humidity (40–80% RH) over 6 months can be monitored via LC-MS. Degradation products (e.g., oxetane ring-opening) should be identified using tandem MS/MS fragmentation .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodology : Use kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarities to Sorafenib derivatives containing trifluoromethylphenyl motifs . IC values can be determined via fluorescence polarization or radiometric assays. Parallel cytotoxicity screening in HEK293 or HepG2 cells (MTT assay) ensures selectivity .

Advanced Research Questions

Q. How can molecular docking resolve contradictions in observed vs. predicted binding affinities for this compound?

- Methodology : Perform docking simulations (AutoDock Vina ) with flexible side chains in target proteins (e.g., kinases). Compare results with experimental IC data. If discrepancies arise, use molecular dynamics (MD) simulations (AMBER/CHARMM) to assess conformational stability of ligand-protein complexes. Solvent-accessible surface area (SASA) analysis may explain entropy-enthalpy compensation .

Q. What strategies address low yields in the synthesis of this compound due to steric hindrance?

- Methodology : Optimize reaction conditions:

- Catalysis : Use Lewis acids (e.g., Zn(OTf)) to activate the oxetane carbonyl .

- Solvent : Switch to polar aprotic solvents (DMF or DMSO) to enhance intermediate solubility.

- Temperature : Conduct reactions under microwave irradiation (100–120°C) to reduce reaction time and byproduct formation .

Q. How can researchers analyze conflicting bioactivity data across different cell lines?

- Methodology :

- Metabolic Stability : Assess compound stability in liver microsomes (human/rat) to rule out rapid degradation .

- Off-target profiling : Screen against a panel of 50+ GPCRs, ion channels, and transporters (Eurofins Panlabs) to identify confounding interactions.

- Epigenetic factors : Quantify target protein expression (Western blot) in discrepant cell lines to correlate activity with target availability .

Key Challenges and Recommendations

- Crystallization Difficulty : For X-ray analysis, co-crystallize with a protein target (e.g., kinase) to stabilize the ligand conformation .

- Metabolic Instability : Introduce deuterium at the oxetane methylene group to prolong half-life without altering activity .

- Data Reproducibility : Use batch-controlled intermediates (e.g., CAS 1268883-21-1 for hydrochloride salt) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.